

# WAY-606376: A Discontinued Investigational Agent for Hepatitis C

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | WAY-606376 |           |
| Cat. No.:            | B11161956  | Get Quote |

**WAY-606376**, also known as VBY-376, was an investigational drug developed by Virobay, Inc. for the treatment of Hepatitis C virus (HCV) infection. The compound was designed as a dual inhibitor, targeting both the HCV nonstructural protein 3/4A (NS3/4A) protease and the host cysteine protease Cathepsin B (CTSB). Despite early-stage clinical investigation, the development of **WAY-606376** was ultimately discontinued. This guide provides a review of the available information on **WAY-606376**, its mechanism of action, and a comparison with other contemporary HCV protease inhibitors based on the limited publicly accessible data.

### **Mechanism of Action**

**WAY-606376** was developed to inhibit two key enzymes involved in the lifecycle of the Hepatitis C virus and potentially in the broader pathology of liver disease.

- HCV NS3/4A Protease Inhibition: The NS3/4A protease is a viral enzyme essential for the replication of HCV. It cleaves the viral polyprotein into mature, functional proteins. By inhibiting this enzyme, WAY-606376 was intended to block viral replication.[1][2]
- Cathepsin B Inhibition: Cathepsin B is a host lysosomal cysteine protease. Its role in HCV infection is less direct, but it is implicated in liver inflammation and fibrosis. Targeting Cathepsin B was a novel approach aimed at mitigating liver damage associated with chronic HCV infection.[1]

The dual-targeting mechanism of **WAY-606376** represented a unique strategy in the landscape of HCV drug development at the time.



## **Preclinical and Clinical Development**

**WAY-606376** advanced to Phase 1 clinical trials to assess its safety and pharmacokinetics in healthy volunteers. The clinical trial, registered as NCT00557583, was initiated but the development of the drug was later discontinued.[1] Specific quantitative data from these preclinical and clinical studies, such as IC50 values, pharmacokinetic parameters, or patient outcomes, are not publicly available.

## **Comparison with Other HCV Protease Inhibitors**

During the period of **WAY-606376**'s development, several other NS3/4A protease inhibitors were also progressing through clinical trials, with some eventually gaining regulatory approval. These include telaprevir and boceprevir. While direct comparative studies featuring **WAY-606376** are not available, a general comparison can be made based on their intended target and mechanism of action.

| Feature            | WAY-606376 (VBY-<br>376)  | Telaprevir                | Boceprevir                |
|--------------------|---------------------------|---------------------------|---------------------------|
| Primary Target     | HCV NS3/4A<br>Protease    | HCV NS3/4A<br>Protease    | HCV NS3/4A<br>Protease    |
| Secondary Target   | Cathepsin B               | None                      | None                      |
| Development Status | Discontinued (Phase<br>1) | Approved, later withdrawn | Approved, later withdrawn |

Table 1: General Comparison of **WAY-606376** with First-Generation HCV Protease Inhibitors.

The key differentiating factor for **WAY-606376** was its secondary target, Cathepsin B. This dual-inhibitor approach was intended to provide both a direct antiviral effect and a host-directed therapy to address liver pathology. However, without published data, the efficacy and safety of this approach compared to more targeted NS3/4A inhibitors remain unknown.

## **Experimental Protocols**

Detailed experimental protocols for the studies involving **WAY-606376** are not available in the public domain. General methodologies for evaluating HCV protease inhibitors during that era



#### typically included:

- Enzyme Inhibition Assays: To determine the inhibitory activity (IC50 or Ki values) of the compound against purified NS3/4A protease and Cathepsin B.
- HCV Replicon Assays: To assess the antiviral activity of the compound in cell-based systems that mimic viral replication.
- In Vivo Preclinical Studies: To evaluate the pharmacokinetics, efficacy, and safety of the compound in animal models.
- Phase 1 Clinical Trials: To determine the safety, tolerability, and pharmacokinetic profile of the compound in healthy human volunteers.

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the intended mechanism of action of **WAY-606376** and a general workflow for the evaluation of HCV protease inhibitors.



Click to download full resolution via product page

Figure 1: Proposed dual mechanism of action of WAY-606376.





Click to download full resolution via product page

Figure 2: General experimental workflow for HCV protease inhibitor discovery and development.

### Conclusion

**WAY-606376** was an early-stage investigational compound for Hepatitis C that featured a novel dual-targeting mechanism against both a viral protease and a host protease. Due to its discontinuation at an early phase of clinical development, there is a significant lack of publicly available quantitative data to allow for a comprehensive comparison with other HCV protease inhibitors. The information that is accessible confirms its identity as VBY-376 and its intended mechanism of action. For researchers and drug development professionals, the story of **WAY-**



**606376** serves as a case study in the complexities of antiviral drug development, where promising early concepts do not always translate into successful clinical candidates.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. VBY-376 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [WAY-606376: A Discontinued Investigational Agent for Hepatitis C]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11161956#way-606376-literature-review-and-meta-analysis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com